molecular formula C4H4BrNOS B1337912 (4-Bromothiazol-2-YL)methanol CAS No. 204513-31-5

(4-Bromothiazol-2-YL)methanol

Cat. No. B1337912
M. Wt: 194.05 g/mol
InChI Key: FLYOCGYCIHPZRF-UHFFFAOYSA-N
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Description

“(4-Bromothiazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNOS. It has a molecular weight of 194.05 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for “(4-Bromothiazol-2-YL)methanol” is 1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Bromothiazol-2-YL)methanol” has a density of 1.9±0.1 g/cm³ . Its boiling point is 288.3±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 128.1±20.4 °C . The index of refraction is 1.642 . The molar refractivity is 36.9±0.3 cm³ . The compound has 2 H bond acceptors and 1 H bond donor . It has 1 freely rotating bond . The polar surface area is 61 Ų . The polarizability is 14.6±0.5 10^-24 cm³ . The surface tension is 63.8±3.0 dyne/cm . The molar volume is 102.1±3.0 cm³ .

Scientific Research Applications

  • Inhibition of Monocarboxylate Transporters
    • Application Summary : Compounds that inhibit monocarboxylate transporters, such as MCT1 and MCT4, can be used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
    • Results or Outcomes : The outcomes of this application are potentially beneficial for patients with conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4 .
  • Methanol Production from Methanotrophs

    • Application Summary : Methanol, the simplest aliphatic molecule of the alcohol family, finds a diverse range of applications as an industrial solvent, a precursor for producing other chemicals (e.g., dimethyl ether, acetic acid, and formaldehyde), and a potential fuel . Methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions, bypassing the requirement for chemical catalysts, and without imposing any adverse environmental impact .
    • Results or Outcomes : The outcomes of this application are potentially beneficial for the environment and industry, offering a surplus advantage pertaining to the sequestration of two major greenhouse gases .
  • Power-to-Methanol Process

    • Application Summary : The power-to-methanol process involves the conversion of electrical power into methanol, a valuable chemical and potential fuel . This process is being explored for its potential in sustainable energy and fuels .
    • Results or Outcomes : The outcomes of this application are potentially beneficial for the energy sector, offering a sustainable and environmentally friendly method for producing methanol .

Safety And Hazards

“(4-Bromothiazol-2-YL)methanol” is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYOCGYCIHPZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452995
Record name (4-BROMOTHIAZOL-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiazol-2-YL)methanol

CAS RN

204513-31-5
Record name (4-BROMOTHIAZOL-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MB Gopinathan, C Jin, KS Rehder - Synthesis, 2009 - thieme-connect.com
An improved synthesis of 3-{2-[2-(bromomethyl) thiazol-4-yl] ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [¹8 F] SP203, is described, wherein a new synthon was …
FG Siméon, AK Brown, SS Zoghbi… - Journal of medicinal …, 2007 - ACS Publications
2-Fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine) were synthesized as potential ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). One of these, …
Number of citations: 93 0-pubs-acs-org.brum.beds.ac.uk

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